Biological activity of 3-(2-chlorophenyl)-1H-indazol-5-amine derivatives
Biological activity of 3-(2-chlorophenyl)-1H-indazol-5-amine derivatives
Biological Activity of 3-(2-Chlorophenyl)-1H-indazol-5-amine Derivatives: A Technical Guide
Executive Summary
The 3-(2-chlorophenyl)-1H-indazol-5-amine scaffold represents a critical pharmacophore in the design of small-molecule kinase inhibitors. As a derivative of the privileged 3-aryl-1H-indazol-5-amine class, this specific structural motif combines the hydrogen-bonding capacity of the indazole core with the hydrophobic targeting potential of the 2-chlorophenyl substituent. This guide provides an in-depth analysis of the biological activity, structure-activity relationships (SAR), and experimental methodologies relevant to this chemical series, primarily focusing on its application in oncology and signal transduction modulation.
This scaffold is frequently utilized as a key intermediate or core structure for developing inhibitors targeting Cyclin-Dependent Kinases (CDKs) , c-Jun N-terminal Kinases (JNKs) , Pim kinases , and Vascular Endothelial Growth Factor Receptors (VEGFRs) . The 5-amino group serves as a versatile handle for derivatization into amides or ureas, which are crucial for interacting with the hinge region or the DFG-out pocket of kinase domains.
Chemical Space & Structural Significance[1]
The 3-(2-chlorophenyl)-1H-indazol-5-amine molecule (CAS: 1175822-65-7) is defined by a fused bicyclic indazole system substituted at the C3 position with a 2-chlorophenyl group and at the C5 position with a primary amine.
| Feature | Structural Role in Biological Activity |
| Indazole Core (N1-H) | Acts as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP to bind to the kinase hinge region. |
| 3-(2-Chlorophenyl) Group | Occupies the hydrophobic "back pocket" or "gatekeeper" region of the kinase ATP-binding site. The ortho-chloro substituent induces a twisted conformation, enhancing selectivity for specific kinase isoforms (e.g., JNK3 vs. JNK1). |
| 5-Amino Group | Serves as the primary vector for extending the molecule into the solvent-exposed region or the ribose-binding pocket. Derivatization here (e.g., to amides/ureas) is critical for potency. |
1.1 Synthetic Pathway
The synthesis of this scaffold typically proceeds via a Suzuki-Miyaura coupling strategy, ensuring high regioselectivity.
Biological Targets & Mechanism of Action
The biological activity of 3-(2-chlorophenyl)-1H-indazol-5-amine derivatives is predominantly driven by their ability to compete with ATP for the kinase active site.
2.1 Primary Targets
-
JNK (c-Jun N-terminal Kinase): The 3-aryl-indazol-5-amine scaffold is a known template for JNK inhibitors. The 2-chlorophenyl group provides selectivity by exploiting the size difference in the hydrophobic pocket of JNK isoforms.
-
CDK (Cyclin-Dependent Kinase): Derivatives often show potent inhibition of CDK2/Cyclin E and CDK1/Cyclin B, leading to cell cycle arrest at G1/S or G2/M phases.
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Similar to Axitinib, indazole derivatives can inhibit VEGFR2 autophosphorylation, blocking angiogenesis.
-
Pim Kinases: The scaffold has been explored for pan-Pim inhibition, critical in hematological malignancies.[1]
2.2 Mechanism of Action: ATP Competition
The inhibitor binds to the ATP-binding cleft. The indazole nitrogen (N1 or N2) forms a hydrogen bond with the hinge region backbone (e.g., Glu/Leu residues). The 5-amino-derived substituent extends towards the solvent front or interacts with the DFG motif (Asp-Phe-Gly), potentially stabilizing the "DFG-out" inactive conformation (Type II inhibition) if the substituent is bulky enough (e.g., aryl urea).
Structure-Activity Relationship (SAR) Analysis
The SAR of this series is well-characterized across several kinase families.
| Position | Modification | Biological Impact |
| C3 (Aryl Group) | 2-Chlorophenyl (Current) | The ortho-Cl substituent forces the phenyl ring out of coplanarity with the indazole, improving fit in the hydrophobic gatekeeper pocket. Replacing Cl with H reduces potency; replacing with larger groups (e.g., -CF3) may shift selectivity. |
| C5 (Amine) | Free Amine (-NH2) | Weak binder. Often serves as a linker. |
| C5 (Amide/Urea) | -NH-CO-R or -NH-CO-NH-R | Critical for high potency. Amides interact with the ribose-binding pocket. Ureas can reach the DFG motif (Type II inhibition), often improving potency to nanomolar (nM) range. |
| N1 (Indazole) | Unsubstituted (-H) | Essential for H-bonding to the hinge region (donor). Alkylation at N1 usually abolishes activity. |
Key Insight: The 2-chlorophenyl group at C3 is often superior to unsubstituted phenyl due to the "twist" it induces, which mimics the bioactive conformation required for deep pocket binding in kinases like JNK3.
Experimental Protocols
To validate the biological activity of these derivatives, the following protocols are recommended. These are designed to be self-validating with appropriate controls.
4.1 In Vitro Kinase Assay (ADP-Glo™ Platform)
This assay measures the ADP formed from the kinase reaction, providing a luminescent signal correlated with kinase activity.
Reagents:
-
Recombinant Kinase (e.g., JNK1, CDK2)
-
Substrate (e.g., c-Jun peptide, Histone H1)
-
ATP (Ultra-pure)
-
ADP-Glo™ Reagent & Kinase Detection Reagent (Promega)
Protocol:
-
Preparation: Dilute compounds in DMSO to 100x final concentration. Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Reaction Assembly: In a 384-well white plate, add:
-
2 µL Compound (or DMSO control)
-
4 µL Kinase Enzyme (optimized concentration, e.g., 1-5 ng/well)
-
4 µL Substrate/ATP Mix (ATP at Km apparent).
-
-
Incubation: Incubate at Room Temperature (RT) for 60 minutes.
-
ADP-Glo Step: Add 10 µL ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min at RT.
-
Detection: Add 20 µL Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal. Incubate 30 min.
-
Read: Measure luminescence on a plate reader (e.g., EnVision).
-
Analysis: Calculate IC50 using a 4-parameter logistic fit.
-
Validation: Z' factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must yield consistent IC50.
-
4.2 Cell Viability Assay (MTT)
Determines the cytotoxicity of derivatives against cancer cell lines (e.g., MCF-7, HCT116).
Protocol:
-
Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.
-
Treatment: Add compounds (serial dilutions, 0.1 nM – 10 µM). DMSO final conc. < 0.5%. Incubate for 72h.
-
MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h at 37°C.
-
Solubilization: Remove medium carefully. Add 150 µL DMSO to dissolve formazan crystals. Shake 10 min.
-
Measurement: Read Absorbance at 570 nm (Ref 630 nm).
-
Calculation: % Viability = (OD_sample - OD_blank) / (OD_control - OD_blank) * 100.
Pharmacokinetics & Future Directions
5.1 Pharmacokinetic Profile
Indazole derivatives often face solubility challenges. The 3-(2-chlorophenyl) group adds lipophilicity (cLogP ~ 3.5-4.0), which aids membrane permeability but may reduce aqueous solubility.
-
Metabolic Stability: The 5-amine is a potential site for acetylation or glucuronidation. Derivatization to a urea or amide usually improves metabolic stability.
-
Oral Bioavailability: Generally moderate. Formulation strategies (e.g., solid dispersions) are often required for in vivo efficacy.
5.2 Future Directions
-
PROTACs: The 5-amino position is an ideal attachment point for E3 ligase linkers (e.g., Thalidomide or VHL ligands) to degrade specific kinases rather than just inhibiting them.
-
Covalent Inhibitors: Introduction of an acrylamide group at the 5-position could target a cysteine residue in the solvent front, creating an irreversible inhibitor with infinite residence time.
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2018. Link
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 2023.[2] Link
-
Discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2015.[1] Link
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 2021. Link
-
Discovery of CHMFL-ABL-121 as a highly potent ABL kinase inhibitor. European Journal of Medicinal Chemistry, 2018.[3] Link
Sources
- 1. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
